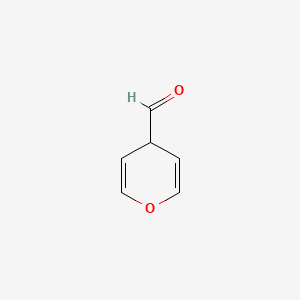![molecular formula C15H10Cl2N2O2 B13975227 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- CAS No. 50264-67-0](/img/structure/B13975227.png)
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a carboxylic acid group at the 3-position of the indazole ring, with a 5-chloro substituent and a 4-chlorophenylmethyl group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be achieved through various methods such as the Fischer indole synthesis or transition metal-catalyzed reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Substitution: The 4-chlorophenylmethyl group is attached to the nitrogen atom through nucleophilic substitution reactions, typically using 4-chlorobenzyl chloride as the reagent.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and organisms.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- include:
1H-Indazole-3-carboxylic acid: Lacks the 5-chloro and 4-chlorophenylmethyl groups, making it less specific in its biological activity.
5-Chloro-1H-indazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
1H-Indazole-3-carboxylic acid, 4-chlorophenylmethyl: Lacks the 5-chloro group, which may alter its binding affinity and selectivity.
The uniqueness of 1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
50264-67-0 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O2 |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
5-chloro-1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
Clave InChI |
JLBZZQZPUSAOTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
![Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate](/img/structure/B13975160.png)




![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)





